2-(p-Tolyl)pyrimidine
Overview
Description
2-(p-Tolyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 The compound this compound features a pyrimidine ring substituted at the 2-position with a p-tolyl group, which is a benzene ring with a methyl group at the para position
Mechanism of Action
Target of Action
For instance, they have been found to exhibit binding affinity with serotonin (5-HT) receptor sites . The interaction of the ligand with an anionic side chain of the 5-HT receptor site neutralizes the positive charge on the ligand bound to the receptor .
Mode of Action
Pyrimidines are known to undergo nucleophilic aromatic substitution reactions, which is a general approach to the synthesis of a wide variety of pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are integral components of DNA and RNA, imparting diverse pharmacological properties . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 2-(p-Tolyl)pyrimidine can be influenced by various environmental factors. For instance, the reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that the chemical environment can significantly influence the reactivity and hence the action of pyrimidine derivatives.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, potentially influencing their function .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can be highly dependent on the specific structure of the pyrimidine derivative and the cell type .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidines are integral to several metabolic pathways, including those involved in the synthesis of nucleic acids .
Transport and Distribution
Many compounds are transported and distributed within cells via specific transporters or binding proteins .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with p-tolylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methyl group on the p-tolyl moiety can be oxidized to form a carboxylic acid group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed for the reduction of the pyrimidine ring.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: p-Toluic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
2-(p-Tolyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
2-Phenylpyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(p-Methoxyphenyl)pyrimidine: Similar structure but with a p-methoxyphenyl group instead of a p-tolyl group.
2-(p-Chlorophenyl)pyrimidine: Similar structure but with a p-chlorophenyl group instead of a p-tolyl group.
Comparison: 2-(p-Tolyl)pyrimidine is unique due to the presence of the methyl group on the p-tolyl moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as 2-phenylpyrimidine, which lacks the methyl group, or 2-(p-methoxyphenyl)pyrimidine, which has a methoxy group instead.
Properties
IUPAC Name |
2-(4-methylphenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSRAQHJSBAEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77232-13-4 | |
Record name | 2-(p-Tolyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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